TZ9 is a cell-permeable triazine compound that inhibits the human E2 ubiquitin-conjugating enzyme Rad6B. TZ9 selectively docks to the Rad6B catalytic site, inhibits Rad6B-induced histone H2A ubiquitination, downregulates intracellular β-catenin, induces G2/M arrest and apoptosis, and inhibits proliferation and migration of metastatic human breast cancer cells (IC50 = 6 µM). TZ9 is an inhibitor of Rad6B expressing human breast cancer cell lines MDA-MB-231 and MCF-7. It is also the first competitive E2-ligase inhibitor that acts by blocking thioester formation.
Compound Description: This series of compounds, particularly compounds 22 and 46, exhibited significant cytotoxic activity and selectivity against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines. [] The IC50 values ranged from 7 to 24 µM. [] Molecular docking studies suggested that these compounds might exert their activity by binding to the MDM2 protein. []
Compound Description: This series represents another group of potential anticancer agents designed as molecular hybrids incorporating a triazine ring and a sulfonamide fragment. [] Several compounds within this series, specifically those with R1 = 4-trifluoromethylbenzyl or R1 = 3,5-bis(trifluoromethyl)benzyl, exhibited potent cytotoxic activity against HCT-116, MCF-7, and HeLa cell lines. [] These compounds induced G0/G1 and G2/M cell cycle arrest and apoptosis in a p53-independent manner. []
Compound Description: FPMINT and its analogues were investigated as inhibitors of human equilibrative nucleoside transporters (ENTs), particularly ENT2. [] These compounds exhibited selectivity for ENT2 over ENT1. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
TUG-1375 is a Potent Thiazolidine Free Fatty Acid Receptor 2 Agonist with Favorable Pharmacokinetic Properties. TUG-1375 has high solubility, high chemical, microsomal, and hepatocyte stability, and favorable pharmacokinetic properties and was confirmed to induce human neutrophil mobilization and to inhibit lipolysis in murine adipocytes.
The free fatty acid receptor 1 (FFAR1; GPR40) is highly expressed in pancreatic β-cells and activated by medium and long-chain fatty acids. There is evidence of a link between FFAR1 (GPR40) and the ability of fatty acids to amplify glucose-stimulated insulin secretion, making this signaling pathway a potential target for regulating diabetes, obesity, and other metabolic disorders. CAY10587 is a selective FFAR1 (GPR40) agonist (EC50 = 32 nM) that does not exhibit activity on the related FFARs: FFAR2 (GPR43) or FFAR3 (GPR41). At 100 nM, CAY10587 increases glucose-stimulated insulin secretion in the rat insulin-secreting cell line INS-1E. TUG-424 is a a potent and selective free fatty acid receptor 1 agonist. TUG-424 significantly increased glucose-stimulated insulin secretion at 100 nM and may serve to explore the role of FFA1 in metabolic diseases such as diabetes or obesity. It enhanced glucose-stimulated insulin secretion in a rat beta-cell line already at 100 nM and from isolated mouse islets through FFA1.
TUG-469 is a potent free fatty acid 1 receptor agonist. TUG-469 showed a 1.7- to 3.0-times higher potency in vitro at 1321N1 cells recombinantly expressing FFA1. Both compounds increased insulin secretion from rat insulinoma INS-1 cells. TUG-469 is > 200-fold selective for FFA1 over FFA4. Finally, a single dose of 5 mg/kg TUG-469 significantly improved glucose tolerance in pre-diabetic NZO mice. TUG-469 turned out as a promising candidate for further drug development of FFA1 agonists for treatment of type 2 diabetes mellitus. Activation of the G protein-coupled free fatty acid receptor 1 (FFA1; formerly known as GPR40) leads to an enhancement of glucose-stimulated insulin secretion from pancreatic β-cells.
TUG-905 is an Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), TUG-905 demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism.
TUG-770 is an agonist of free fatty acid receptor 1 (FFA1/GPR40; EC50 = 6.16 nM for a response to the full FFA1 agonist TUG-20 in a calcium assay in 1311N1 cells). It is selective for FFA1 over FFA2 (EC50 = 933 nM in a BRET assay). It reduces glucose levels in mice in an intraperitoneal glucose tolerance test in a dose-dependent manner with a maximal reduction at a dose of 50 mg/kg. It also reduces glucose levels in an oral glucose tolerance test in a diet-induced obesity mouse model for at least 29 days. TUG-770 is a Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes. Free fatty acid receptor 1 (FFA1 or GPR40) enhances glucose-stimulated insulin secretion from pancreatic β-cells and currently attracts high interest as a new target for the treatment of type 2 diabetes.
Tulathromycin A is a macrolide antibiotic that inhibits bacterial protein synthesis (IC50 = 0.26 µM) by targeting the 50S ribosomal subunit, blocking the progression of nascent polypeptide chains. It is effective against M. haemolytica and P. multocida (MICs = 2 and 0.5 µg/ml, respectively), which cause respiratory tract infections in cattle and swine. Triamilide antibiotic for treatment of bovine and porcine respiratory disease. Exists as an equilibrium mixture of two isomeric forms, Tulathromycin A (90%) and B (10%). Antibacterial. Tulathromycin is a macrolide antibiotic used to treat bovine respiratory disease in cattle and swine respiratory disease in pigs. It is marketed by Pfizer Inc. under the tradename Draxxin.
Long-acting β2-adrenoceptor agonist. Shows chronotrophic and bronchiodilatory effects in vivo. Tulobuterol has been used in trials studying the treatment of Chronic Obstructive Pulmonary Disease. 2-(tert-butylamino)-1-(2-chlorophenyl)ethanol is an organochlorine compound.